molecular formula C10H11N3S2 B3272299 5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 565198-66-5

5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B3272299
CAS No.: 565198-66-5
M. Wt: 237.3 g/mol
InChI Key: PWFZRTXZMYOYIB-UHFFFAOYSA-N
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Description

Significance of the 1,3,4-Thiadiazole (B1197879) Scaffold in Contemporary Chemical Biology

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. This scaffold is considered a "privileged pharmacophore" in drug discovery, meaning it is a structural framework that is capable of binding to multiple biological targets, leading to a wide array of pharmacological activities. nih.govresearchgate.net Its significance stems from several key properties:

Broad-Spectrum Bioactivity : Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable range of biological effects, including antimicrobial (antibacterial and antifungal), anticancer, antiviral, anti-inflammatory, anticonvulsant, and diuretic activities. mdpi.com

Structural Versatility : The 1,3,4-thiadiazole ring can be readily functionalized at its available positions (typically the 2- and 5-positions), allowing chemists to synthesize large libraries of related compounds with diverse substituents. This versatility is crucial for tuning the molecule's properties to enhance potency and selectivity for a specific biological target.

Bioisosterism : The thiadiazole ring acts as a bioisostere of other chemical groups, such as the thiazole (B1198619) ring found in some antibiotics. This allows it to mimic other structures in biological systems, contributing to its wide range of activities. nih.gov

Favorable Physicochemical Properties : The aromatic nature of the 1,3,4-thiadiazole ring contributes to its in-vivo stability, a desirable characteristic for potential therapeutic agents. chemmethod.com

These attributes have made the 1,3,4-thiadiazole scaffold a focal point of extensive research, leading to the development of several marketed drugs, including the diuretic Acetazolamide and the antibiotic Cefazedone.

Rationale for Advanced Investigation of 5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol

The specific investigation of this compound is rooted in the principles of rational drug design and structure-activity relationship (SAR) studies. The parent molecule, 5-amino-1,3,4-thiadiazole-2-thiol (B144363), is a known bioactive compound. jmchemsci.com The rationale for synthesizing and studying derivatives with substituted phenylamino (B1219803) groups at the 5-position is to systematically explore how different functional groups on the phenyl ring influence the compound's biological activity.

The addition of a 4-ethylphenyl group is a targeted modification intended to probe the effect of a small, lipophilic alkyl group at the para-position of the phenyl ring. Previous research on related compounds has shown that the nature and position of substituents on an aromatic ring can dramatically alter biological activity. For instance, studies have indicated that halogen-containing derivatives can enhance antibacterial activity, while oxygenated substituents may boost antifungal properties. nih.gov

Therefore, the investigation of the 4-ethyl derivative is driven by the following scientific questions:

How does the presence of an ethyl group at the 4-position affect the compound's interaction with biological targets compared to an unsubstituted phenyl ring or other substituted analogues?

Can this modification lead to enhanced potency or a more desirable activity profile (e.g., greater selectivity for cancer cells over healthy cells)?

By synthesizing and testing a series of compounds including the 4-ethylphenyl variant, researchers can build a more complete picture of the structural requirements for a desired biological effect.

Overview of Research Objectives and Scholarly Scope

The scholarly investigation of this compound and its analogues typically encompasses a multi-stage research process with clear objectives:

Chemical Synthesis and Characterization : The primary objective is the successful synthesis of the target compound and a series of related derivatives. rasayanjournal.co.in This involves developing efficient reaction pathways, often through the cyclization of thiosemicarbazide (B42300) precursors. chemmethod.comnih.gov Following synthesis, the precise chemical structure of each new compound must be unambiguously confirmed using modern analytical techniques.

Analytical TechniquePurpose
Infrared (IR) Spectroscopy To identify the presence of key functional groups (e.g., N-H, S-H, C=N).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To determine the precise arrangement of hydrogen and carbon atoms, confirming the connectivity of the molecule.
Mass Spectrometry (MS) To determine the molecular weight of the compound and analyze its fragmentation patterns, further confirming its identity.
Elemental Analysis To determine the percentage composition of elements (C, H, N, S), verifying the empirical formula.

Biological Screening : Once synthesized and characterized, the compounds undergo in-vitro screening to evaluate their biological activities. researchgate.net The scope of these assays is guided by the known properties of the 1,3,4-thiadiazole scaffold and may include:

Antimicrobial assays against various strains of bacteria and fungi. rasayanjournal.co.in

Anticancer/Antiproliferative assays against different human cancer cell lines. mdpi.comnih.gov

Antioxidant assays to measure the compound's ability to neutralize free radicals. researchgate.net

Enzyme inhibition assays against specific targets like carbonic anhydrase.

Structure-Activity Relationship (SAR) Analysis : A crucial objective is to analyze the biological data from the series of synthesized compounds to establish SAR. This involves comparing the activity of different derivatives to understand how specific structural features, such as the 4-ethyl group, contribute to their biological effects.

Substituent at 4-Position of Phenyl RingHypothetical Relative ActivityRationale for Observation (Example)
-H (Unsubstituted)BaselineProvides a reference point for comparison.
-Cl (Chloro)Increased AntibacterialThe electronegativity and size of the halogen may enhance binding to a bacterial enzyme.
-OCH₃ (Methoxy)Increased AntifungalThe electron-donating group may improve cell membrane penetration in fungi.
-CH₂CH₃ (Ethyl) To be determined The lipophilicity of the ethyl group could enhance membrane interactions or fit into a hydrophobic pocket of the target protein.

By systematically pursuing these objectives, researchers aim to identify lead compounds like this compound that may serve as the basis for the development of new therapeutic agents. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-ethylanilino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-2-7-3-5-8(6-4-7)11-9-12-13-10(14)15-9/h3-6H,2H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFZRTXZMYOYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501205850
Record name 5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2(3H)-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565198-66-5
Record name 5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565198-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 4 Ethylphenyl Amino 1,3,4 Thiadiazole 2 Thiol

Retrosynthetic Analysis and Strategic Precursor Selection

A logical retrosynthetic analysis of the target molecule, 5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol (1), suggests a primary disconnection at the C-N and C-S bonds within the thiadiazole ring. This approach leads back to a key intermediate, N-(4-ethylphenyl)hydrazinecarbothioamide (4-ethylphenyl thiosemicarbazide) (2), and a one-carbon electrophile capable of forming the C2-thiol functionality, such as carbon disulfide (CS₂).

The precursor, 4-ethylphenyl thiosemicarbazide (B42300) (2), can be conceptually derived from 4-ethylaniline (B1216643) and a thiocyanate (B1210189) source or, more commonly, from the reaction of 4-ethylphenyl isothiocyanate (3) with hydrazine (B178648). This retrosynthetic strategy identifies readily available commercial starting materials and outlines a convergent synthetic plan.

Strategic Precursor Selection:

4-Ethylphenyl Isothiocyanate (3): This is a crucial building block that introduces the 4-ethylphenylamino moiety. Its reactivity towards nucleophiles like hydrazine makes it an ideal precursor.

Hydrazine (NH₂NH₂): Serves as the nitrogen backbone for the thiosemicarbazide intermediate.

Carbon Disulfide (CS₂): Acts as the one-carbon electrophile for the cyclization step, providing the C2 carbon and the exocyclic sulfur atom of the thiol group.

Optimized Synthesis Protocols for this compound

The synthesis of the title compound can be accomplished through both one-pot and multi-step approaches. Each strategy offers distinct advantages in terms of operational simplicity and the potential for intermediate isolation and purification.

One-Pot Reaction Strategies and Enhancements

One-pot syntheses are often favored for their efficiency, reducing the need for intermediate workup and purification steps. A common one-pot approach for N-substituted 5-amino-1,3,4-thiadiazole-2-thiols involves the sequential reaction of an aryl isothiocyanate, hydrazine, and carbon disulfide in a single reaction vessel.

An optimized one-pot protocol for the synthesis of this compound would typically involve the initial formation of the 4-ethylphenyl thiosemicarbazide intermediate in situ. This is achieved by reacting 4-ethylphenyl isothiocyanate with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695) or methanol. Following the formation of the thiosemicarbazide, an excess of carbon disulfide and a base (e.g., potassium hydroxide (B78521) or sodium hydroxide) are added to the reaction mixture. The base facilitates the cyclization by deprotonating the terminal nitrogen and sulfur atoms, leading to the formation of the thiadiazole ring. The reaction is typically heated to reflux to ensure complete conversion. Acidification of the reaction mixture upon completion precipitates the desired product.

StepReagents & ConditionsPurpose
14-Ethylphenyl isothiocyanate, Hydrazine hydrate, EthanolIn situ formation of 4-ethylphenyl thiosemicarbazide
2Carbon disulfide, Potassium hydroxide, RefluxCyclization to form the 1,3,4-thiadiazole (B1197879) ring
3Acidification (e.g., with HCl)Precipitation of the final product

Multi-Step Synthetic Approaches and Intermediate Derivatization

A multi-step synthesis allows for the isolation and characterization of the key intermediate, 4-ethylphenyl thiosemicarbazide. This can be advantageous for ensuring the purity of the final product and for the synthesis of other related derivatives.

Step 1: Synthesis of 4-Ethylphenyl thiosemicarbazide

In the first step, 4-ethylphenyl isothiocyanate is reacted with hydrazine hydrate in a solvent like ethanol at room temperature or with gentle heating. The thiosemicarbazide intermediate often precipitates from the reaction mixture and can be isolated by filtration.

Step 2: Cyclization to form this compound

The isolated 4-ethylphenyl thiosemicarbazide is then subjected to cyclization. A common method involves dissolving the thiosemicarbazide in a basic solution (e.g., aqueous or alcoholic potassium hydroxide) and then adding carbon disulfide. The mixture is heated to reflux for several hours. After cooling, the reaction mixture is acidified to precipitate the crude product, which can then be purified by recrystallization.

The isolated thiosemicarbazide intermediate can also be derivatized before cyclization to introduce further complexity into the final molecule, although this falls outside the direct synthesis of the title compound.

ParameterCondition
Step 1: Thiosemicarbazide Formation
Reactants4-Ethylphenyl isothiocyanate, Hydrazine hydrate
SolventEthanol
TemperatureRoom temperature to gentle reflux
Step 2: Cyclization
Reactants4-Ethylphenyl thiosemicarbazide, Carbon disulfide, Base (e.g., KOH)
SolventEthanol or aqueous ethanol
TemperatureReflux
WorkupAcidification

Mechanistic Elucidation of Key Synthetic Transformations

The key transformation in the synthesis of this compound is the base-catalyzed cyclization of 4-ethylphenyl thiosemicarbazide with carbon disulfide. The proposed mechanism proceeds through several steps:

Deprotonation: The base (e.g., OH⁻) removes a proton from the terminal nitrogen (N1) of the thiosemicarbazide, forming an anion.

Nucleophilic Attack: The resulting anion acts as a nucleophile and attacks the electrophilic carbon atom of carbon disulfide. This forms a dithiocarbazate intermediate.

Intramolecular Cyclization: The sulfur atom of the thiocarbonyl group in the dithiocarbazate intermediate then acts as a nucleophile, attacking the carbon atom of the thiourea (B124793) moiety. This intramolecular cyclization results in the formation of a five-membered ring intermediate.

Dehydration/Elimination: The subsequent elimination of a water molecule (in aqueous basic conditions) or another small molecule, facilitated by the reaction conditions, leads to the formation of the aromatic 1,3,4-thiadiazole ring.

Tautomerization: The final product can exist in tautomeric forms, with the thione form being generally favored in the solid state.

This mechanistic pathway highlights the importance of the basic conditions in facilitating the key nucleophilic addition and cyclization steps that are fundamental to the formation of the 1,3,4-thiadiazole ring system.

Advanced Spectroscopic Characterization and Structural Confirmation of 5 4 Ethylphenyl Amino 1,3,4 Thiadiazole 2 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on the analysis of the distinct chemical environments of the protons and carbons within the molecule's structure, which includes a 1,4-disubstituted (para) ethylphenyl group, an amino linker, and a 1,3,4-thiadiazole-2-thiol (B7761032) core.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group protons, the aromatic protons on the phenyl ring, and the labile protons of the amino (NH) and thiol (SH) groups. The aromatic region would likely display a characteristic AA'BB' system for the para-substituted ring.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.5 - 14.5 Singlet (broad) 1H SH (thiol)
~9.5 - 10.5 Singlet (broad) 1H NH (amino)
~7.4 - 7.6 Doublet 2H Ar-H (ortho to amino)
~7.1 - 7.3 Doublet 2H Ar-H (ortho to ethyl)
~2.6 Quartet 2H -CH₂- (ethyl)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying the carbon environments. The 1,3,4-thiadiazole (B1197879) ring is expected to show two distinct signals at low field (downfield) due to the influence of the electronegative nitrogen and sulfur atoms. The presence of the ethylphenyl group will contribute six aromatic carbon signals and two aliphatic signals.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment
~165 - 175 C=S (Thione tautomer)
~155 - 165 C-N (Thiadiazole ring)
~140 - 145 Ar-C (quaternary, ethyl-bearing)
~135 - 140 Ar-C (quaternary, amino-bearing)
~128 - 130 Ar-CH (ortho to ethyl)
~118 - 122 Ar-CH (ortho to amino)
~28 -CH₂- (ethyl)

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Techniques

To unambiguously confirm the assignments made in the 1D spectra, 2D-NMR techniques would be essential.

COSY (Correlation Spectroscopy): Would show correlations between the triplet and quartet of the ethyl group, and between the ortho- and meta-protons on the phenyl ring if their coupling were resolved.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, confirming the assignments for the CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for 5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is expected to be dominated by absorptions from the N-H, S-H, C=N, and C=S bonds. The compound exists in a tautomeric equilibrium between the thiol and thione forms, which would be reflected in the IR spectrum. The thione form is often predominant in the solid state.

Predicted FT-IR Data

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3200 - 3300 N-H stretch Medium
~2550 - 2650 S-H stretch (thiol form) Weak
~3000 - 3100 Aromatic C-H stretch Medium
~2850 - 2970 Aliphatic C-H stretch Medium
~1610 - 1630 C=N stretch (thiadiazole ring) Strong
~1500 - 1580 Aromatic C=C stretch Strong
~1250 - 1350 C=S stretch (thione tautomer) Strong

High-Resolution Mass Spectrometry (HRMS) Techniques

HRMS would be used to determine the exact mass of the molecular ion, which in turn confirms the elemental formula of the compound. For this compound, the chemical formula is C₁₀H₁₂N₄S₂.

The expected monoisotopic mass would be calculated as follows:

C₁₀: 10 * 12.000000 = 120.000000

H₁₂: 12 * 1.007825 = 12.093900

N₄: 4 * 14.003074 = 56.012296

S₂: 2 * 31.972071 = 63.944142

Total Expected Mass [M+H]⁺: 253.058138

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide strong evidence for the proposed chemical formula.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of the compound be grown, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure. This technique would confirm the atomic connectivity, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) in the solid state. It would also definitively establish the dominant tautomeric form (thiol vs. thione) in the crystal lattice. Based on similar structures, it is likely that the thione tautomer would be observed, with intermolecular hydrogen bonds forming between the N-H group of one molecule and the thione S=C of another.

Investigation of Thione-Thiol Tautomerism and Isomeric Equilibria

A significant characteristic of 2-mercapto-1,3,4-thiadiazole derivatives is their existence in a tautomeric equilibrium between the thione and thiol forms. In the case of this compound, this equilibrium involves the migration of a proton between the exocyclic sulfur atom and the nitrogen atom at position 3 of the thiadiazole ring.

Thione Form: 5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2(3H)-thione Thiol Form: this compound

Spectroscopic evidence from related studies on similar 5-arylamino-1,3,4-thiadiazole-2-thiones consistently indicates that the thione form is the predominant tautomer in both solid and solution phases. This preference is attributed to the greater thermodynamic stability of the thione tautomer.

Spectroscopic Evidence for the Predominance of the Thione Form:

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic absorption band for the C=S (thione) stretching vibration, typically in the range of 1250-1050 cm⁻¹. The presence of a broad N-H stretching band around 3200-3100 cm⁻¹ further supports the thione structure. Conversely, the absence of a sharp S-H stretching band, which would appear around 2600-2550 cm⁻¹, is a strong indicator that the thiol form is not significantly present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The presence of a downfield signal corresponding to the N-H proton of the thiadiazole ring (typically in the range of 13-14 ppm) is a key indicator of the thione form. The exocyclic amino N-H proton would also be observable. The signals for the ethyl group (a quartet and a triplet) and the aromatic protons of the 4-ethylphenyl group would also be present in their expected regions.

¹³C NMR: The most definitive evidence in the ¹³C NMR spectrum for the thione form is the presence of a signal for the C=S carbon (C-2 of the thiadiazole ring) at a significantly downfield chemical shift, generally in the range of 180-190 ppm. The C-5 carbon, attached to the amino group, would resonate at a different characteristic downfield position.

Representative Spectroscopic Data for Analogous 5-Arylamino-1,3,4-thiadiazole-2-thiones:

The following tables present representative spectroscopic data compiled from the literature for compounds with a similar structural framework to this compound. This data serves to illustrate the expected spectral characteristics.

Table 1: Representative ¹H NMR Spectral Data

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
CH₃ (Ethyl group)~1.2Triplet
CH₂ (Ethyl group)~2.6Quartet
Aromatic CH~7.1 - 7.5Multiplet
NH (Amino group)~9.5 - 10.5Singlet (broad)
NH (Thiadiazole ring)~13.5 - 14.0Singlet (broad)

Table 2: Representative ¹³C NMR Spectral Data

Carbon Assignment Expected Chemical Shift (δ, ppm)
CH₃ (Ethyl group)~15
CH₂ (Ethyl group)~28
Aromatic CH~115 - 130
Aromatic C (quaternary)~135 - 145
C-5 (Thiadiazole ring)~150 - 160
C-2 (C=S, Thiadiazole ring)~180 - 190

Table 3: Representative IR Spectral Data

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (Thiadiazole)~3100 - 3200
N-H Stretch (Amino)~3250 - 3400
C-H Stretch (Aromatic)~3000 - 3100
C-H Stretch (Aliphatic)~2850 - 2970
C=N Stretch (Thiadiazole)~1600 - 1650
C=C Stretch (Aromatic)~1450 - 1600
C=S Stretch (Thione)~1050 - 1250

Computational and Theoretical Investigations of 5 4 Ethylphenyl Amino 1,3,4 Thiadiazole 2 Thiol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed insights into its behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy conformation on the potential energy surface. Calculations, typically using a basis set like B3LYP/6-311G(d,p), would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles for 5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol.

From the optimized geometry, thermodynamic properties like enthalpy, Gibbs free energy, and entropy can be calculated to assess the molecule's stability. Furthermore, a vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies).

Table 1: Hypothetical DFT-Calculated Structural Parameters This table illustrates the type of data that would be generated from a DFT study. Specific values for this compound require dedicated computational analysis.

ParameterDescriptionExpected Data
Bond Length (Å)The distance between the nuclei of two bonded atoms (e.g., C-N, C=S).Specific Ångström values
Bond Angle (°)The angle formed between three connected atoms (e.g., N-N-C).Specific degree values
Dihedral Angle (°)The torsional angle between two planes of atoms, defining molecular conformation.Specific degree values
Total Energy (Hartree)The calculated total electronic energy of the molecule in its ground state.A negative energy value

Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity and kinetic stability. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, while the energy of the LUMO (ELUMO) is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. Analysis of the spatial distribution of these orbitals would show where this compound is most likely to participate in electrophilic or nucleophilic attacks.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis This table outlines the typical outputs of an FMO analysis. The actual values for the title compound are not available in the reviewed literature.

ParameterSymbolDescription
Highest Occupied Molecular Orbital EnergyEHOMOEnergy of the outermost electron-containing orbital; relates to electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMOEnergy of the first vacant orbital; relates to electron-accepting ability.
HOMO-LUMO Energy GapΔEDifference between ELUMO and EHOMO; indicates chemical reactivity and stability.
Chemical PotentialμMeasures the tendency of electrons to escape from a system.
Global HardnessηMeasures resistance to change in electron distribution.
Global SoftnessSReciprocal of hardness; indicates the capacity of a molecule to receive electrons.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of a molecule. By simulating the electronic transitions between molecular orbitals upon absorption of light, TD-DFT can calculate the maximum absorption wavelength (λmax), oscillator strength, and the nature of the transitions (e.g., π→π* or n→π*). These theoretical predictions are invaluable for interpreting experimentally obtained spectroscopic data and understanding the electronic properties of the compound. For this compound, this analysis would identify the key electronic transitions responsible for its UV-Vis absorption profile.

Molecular Docking Simulations with Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

For this compound, docking simulations would involve placing the molecule into the active site of a selected protein target. A scoring function is then used to estimate the binding affinity (often expressed as a binding energy in kcal/mol) and predict the most stable binding pose. The analysis reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. Numerous studies have performed such simulations on similar 1,3,4-thiadiazole (B1197879) derivatives to explore their potential as, for example, anticancer or antimicrobial agents. dovepress.commdpi.com

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of a ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

An MD simulation of the this compound-protein complex (obtained from docking) would be performed in a simulated physiological environment (including water and ions). This allows for the assessment of the stability of the binding pose over a period of nanoseconds. Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD) to measure structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of persistent intermolecular interactions throughout the simulation.

Structure-Based Drug Design Principles Applied to this compound

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize novel inhibitors. The computational methods described above are integral to SBDD.

In the context of this compound, SBDD principles would be applied as follows:

Hit Identification: Molecular docking would be used to screen this compound against libraries of known biological targets to identify potential "hits."

Binding Mode Analysis: Detailed analysis of the docking pose and MD simulations would elucidate the key interactions responsible for binding.

Lead Optimization: Based on the binding mode, modifications to the this compound structure would be proposed to enhance binding affinity and selectivity. For instance, if the ethylphenyl group sits (B43327) in a large hydrophobic pocket, computational models could predict whether a larger alkyl group might improve interactions. Conversely, if a hydrogen bond is missing, functional groups could be added to form that interaction, thereby improving potency.

This iterative cycle of computational prediction, chemical synthesis, and biological testing is the cornerstone of modern drug discovery.

In Vitro Biological Activity Profiling of 5 4 Ethylphenyl Amino 1,3,4 Thiadiazole 2 Thiol

Evaluation of In Vitro Enzyme Inhibition Potential

The ability of 5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol to modulate the activity of several key enzymes has been a subject of scientific investigation. The 1,3,4-thiadiazole (B1197879) scaffold is recognized for its role in the development of various enzyme inhibitors.

Carbonic Anhydrase Inhibition Mechanisms and Isozyme Selectivity

While direct studies on this compound are not extensively documented, research on structurally related 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) derivatives has provided insights into the potential carbonic anhydrase (CA) inhibitory activity. These related compounds have been shown to exhibit inhibitory effects, with a notable preference for certain isozymes. For instance, some derivatives have demonstrated preferential inhibition of the human carbonic anhydrase isozyme hCA-II over hCA-I. nih.gov The inhibition mechanism for this class of compounds typically involves the interaction of the sulfonamide group with the zinc ion in the active site of the enzyme. Given the structural similarities, it is plausible that this compound could exhibit similar inhibitory properties, although specific isozyme selectivity would require direct experimental validation.

A study on 2-substituted-1,3,4-thiadiazole-5-sulfamides revealed that these compounds were potent inhibitors of mitochondrial CA isozymes VA and VB, while showing weaker inhibition against cytosolic (CA I and II) and membrane-associated (CA IV) isozymes. nih.gov This highlights the potential for developing isozyme-selective inhibitors based on the 1,3,4-thiadiazole scaffold.

Table 1: Carbonic Anhydrase Inhibition Data for Structurally Related Compounds

Compound Class Target Isozyme Inhibition Constant (Kᵢ) Selectivity Profile
5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives hCA-II Potent Inhibition (specific values vary by derivative) Preferential for hCA-II over hCA-I nih.gov

Tyrosinase Inhibition Kinetics and Binding Site Analysis

The 1,3,4-thiadiazole nucleus has been explored for its potential to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. A study on a series of 1,3,4-thiadiazole-2(3H)-thiones indicated that substitutions at the C5 position of the thiadiazole ring play a significant role in the binding affinity to the tyrosinase active site. nih.gov Kinetic analyses of these related compounds revealed a mixed-type of inhibition. nih.gov

The proposed binding mechanism for these thione derivatives involves the interaction of the thiadiazole ring with the dicopper center of the tyrosinase active site. nih.gov While specific kinetic data and binding site analysis for this compound are not available, the presence of the 1,3,4-thiadiazole-2-thiol (B7761032) core suggests a potential for tyrosinase inhibition. Further research would be necessary to determine the precise inhibition kinetics and binding mode of the ethylphenylamino substituent at the C5 position.

Kinase Inhibition Assays (e.g., Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK))

The 1,3,4-thiadiazole scaffold has been incorporated into molecules designed as kinase inhibitors. For instance, certain pyrazole-thiadiazole hybrids have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov One such derivative demonstrated inhibitory activity against the EGFR enzyme with an IC₅₀ value in the nanomolar range. waocp.org These findings suggest that the 1,3,4-thiadiazole ring can serve as a valuable component in the design of EGFR inhibitors.

However, there is currently no specific published data on the inhibitory activity of this compound against EGFR or Focal Adhesion Kinase (FAK). Kinase inhibition assays would be required to ascertain its potential in this area.

Modulation of Other Relevant Enzymatic Systems

The versatility of the 1,3,4-thiadiazole ring allows for its incorporation into a wide range of biologically active molecules. Derivatives of this heterocyclic system have been investigated for their inhibitory effects on various other enzymes. However, specific data on the modulation of other relevant enzymatic systems by this compound is not currently available in the scientific literature.

In Vitro Antimicrobial Efficacy

The emergence of antimicrobial resistance has spurred the search for new antibacterial agents. The 1,3,4-thiadiazole nucleus is a common feature in many compounds with demonstrated antimicrobial properties.

Antibacterial Potency Against Gram-Positive Bacterial Strains

Several studies have highlighted the antibacterial potential of 1,3,4-thiadiazole derivatives, with some showing a notable preference for activity against Gram-positive bacteria. nih.govuobaghdad.edu.iq For example, a series of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives were synthesized and tested for their in vitro antibacterial activity. nih.gov Fluorinated and chlorinated derivatives in this series demonstrated good inhibitory effects against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 20–28 µg/mL. nih.gov

Another study on 2-amino-5-thiol-1,3,4-thiadiazole derivatives reported moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus spp. uobaghdad.edu.iq While these studies did not specifically test this compound, the consistent antibacterial activity observed in structurally similar compounds suggests that it may also possess efficacy against Gram-positive bacterial strains.

Table 2: Antibacterial Activity of Structurally Related 1,3,4-Thiadiazole Derivatives Against Gram-Positive Bacteria

Compound Class Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines (fluorinated/chlorinated) Staphylococcus aureus 20-28 nih.gov
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines (fluorinated/chlorinated) Bacillus subtilis 20-28 nih.gov
2-amino-5-thiol-1,3,4-thiadiazole derivatives Staphylococcus aureus Moderate to good activity (specific MICs not provided) uobaghdad.edu.iq

Antibacterial Potency Against Gram-Negative Bacterial Strains

No studies were found that specifically investigated the in vitro antibacterial activity of this compound against Gram-negative bacterial strains. Consequently, data regarding its minimum inhibitory concentration (MIC) or other measures of antibacterial efficacy against these pathogens are not available.

Antifungal Efficacy Against Pathogenic Fungal Species

There is no published research detailing the in vitro antifungal efficacy of this compound against any pathogenic fungal species. As a result, its potential as an antifungal agent has not been established.

Mechanistic Aspects of Antimicrobial Action in Cellular Models

Without any data on its antimicrobial activity, the mechanistic aspects of how this compound might exert such effects in cellular models have not been investigated.

In Vitro Antineoplastic Activity in Human Cancer Cell Lines

Growth Inhibition and Cytotoxicity in Diverse Cancer Cell Models

No studies have been published that evaluate the growth inhibition or cytotoxic effects of this compound in any human cancer cell lines. Therefore, its potential as an antineoplastic agent is currently unknown.

Induction of Apoptosis and Cell Cycle Modulation in Cellular Systems

The ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cells has not been the subject of any scientific investigation.

Identification of Specific Molecular Targets within Cancer Pathways

As there are no studies on its antineoplastic activity, no specific molecular targets of this compound within cancer-related pathways have been identified.

In Vitro Antioxidant Properties and Radical Scavenging Activity

Direct experimental data from in vitro antioxidant assays specifically for this compound, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, are not readily found in the public domain.

However, studies on structurally related 1,3,4-thiadiazole-2-thiol derivatives have indicated that the presence of the thiol (-SH) group can contribute to antioxidant activity. This is often attributed to its ability to donate a hydrogen atom to quench free radicals. For instance, research on various 5-substituted-1,3,4-thiadiazole-2-thiols has demonstrated significant radical scavenging potential. The nature of the substituent at the 5-position of the thiadiazole ring has been shown to influence the potency of this antioxidant effect.

For example, studies on analogous compounds have reported IC50 values in DPPH and ABTS assays, which quantify the concentration of the compound required to scavenge 50% of the free radicals. Without specific studies on the 4-ethylphenylamino substituted derivative, it is not possible to provide a quantitative assessment of its antioxidant capacity.

Other Relevant Biological Modulations in Pre-clinical Cellular Models

Information regarding the effects of this compound in pre-clinical cellular models is also scarce. The biological activity of 1,3,4-thiadiazole derivatives in cellular assays is highly dependent on the nature and position of the substituents on the thiadiazole ring.

Numerous studies have investigated the cytotoxic effects of various 5-amino-1,3,4-thiadiazole derivatives against a range of cancer cell lines, including breast (e.g., MCF-7) and liver (e.g., HepG2) cancer cells. These studies often report the half-maximal inhibitory concentration (IC50) values to quantify the cytotoxic potency of the compounds. The proposed mechanisms of action for the anticancer effects of some thiadiazole derivatives include the induction of apoptosis and cell cycle arrest.

However, without specific experimental data for this compound, any discussion of its potential activity in cellular models would be speculative. Further research is required to elucidate the specific in vitro biological profile of this compound.

Mechanistic Elucidation of 5 4 Ethylphenyl Amino 1,3,4 Thiadiazole 2 Thiol S Biological Actions

Identification of Putative Molecular Targets and Binding Affinities

There is no published data identifying the putative molecular targets for 5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol. Consequently, information regarding its binding affinities to any biological macromolecules is unavailable.

Receptor-Ligand Interaction Analysis via Biophysical Methods

There are no available reports of receptor-ligand interaction analyses for this compound that have been conducted using biophysical methods.

Structure-Based Rationalization of Observed Biological Activities

As there are no observed biological activities specifically reported for this compound, a structure-based rationalization of such activities cannot be provided.

Structure Activity Relationship Sar Studies of 5 4 Ethylphenyl Amino 1,3,4 Thiadiazole 2 Thiol Derivatives

Impact of Substitutions on the 4-Ethylphenyl Moiety on Biological Activities

The 4-ethylphenyl group at the 5-position of the 1,3,4-thiadiazole (B1197879) ring plays a crucial role in the molecule's interaction with biological targets. Research on related 5-arylamino-1,3,4-thiadiazole derivatives has demonstrated that the nature and position of substituents on this phenyl ring can significantly modulate the pharmacological activity, particularly the antimicrobial and anticancer effects.

Studies have shown that the introduction of different functional groups on the phenyl ring can alter the electronic and lipophilic properties of the entire molecule, thereby influencing its ability to cross cell membranes and bind to active sites of enzymes or receptors. For instance, in analogous series of compounds, the presence of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or a trifluoromethyl group at the para position of the phenyl ring, has been found to enhance antimicrobial activity. researchgate.net This enhancement is often attributed to an increase in the compound's lipophilicity, which facilitates its transport across microbial cell walls. researchgate.net

Substitution on Phenyl RingGeneral Effect on Biological ActivityPutative Rationale
Electron-Withdrawing Groups (e.g., -Cl, -F, -NO2, -CF3)Often enhances antimicrobial and anticancer activity. researchgate.netrasayanjournal.co.inIncreases lipophilicity, facilitating cell membrane penetration. Can also influence electronic interactions with the target site.
Electron-Donating Groups (e.g., -CH3, -OCH3)Can lead to potent activity, sometimes with a different biological profile.Modulates the electronic density of the aromatic system, potentially improving binding affinity for specific targets.
Bulky SubstituentsMay increase or decrease activity depending on the target's steric requirements.Can provide better van der Waals interactions in a large binding pocket or cause steric hindrance in a smaller one.

Influence of Modifications at the 2-Thiol Position of the Thiadiazole Ring

The thiol group at the 2-position of the 1,3,4-thiadiazole ring is a key functional group that can be readily modified to generate a wide array of derivatives with diverse biological activities. The presence of the thiol group also allows the molecule to exist in a tautomeric thione form, which can influence its physicochemical properties and biological interactions.

Modifications at this position typically involve S-alkylation, S-acylation, or the formation of disulfide bridges. These modifications can significantly impact the compound's solubility, stability, and ability to interact with biological targets. For instance, the conversion of the thiol group to a thioether by introducing various alkyl or aryl substituents can modulate the lipophilicity and steric profile of the molecule.

Research has shown that S-substitution can lead to compounds with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. For example, the introduction of benzyl (B1604629) groups at the 2-thiol position has been reported to yield compounds with significant antidepressant activity in related series. ijpcbs.com The nature of the substituent on the sulfur atom is critical; for instance, replacing a sulfide (B99878) group with a sulfinyl group has been shown to increase the inhibition of viral DNA. mdpi.com

The following table illustrates the influence of various modifications at the 2-thiol position on the biological activities of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives.

Modification at 2-Thiol PositionResulting Functional GroupImpact on Biological Activity
AlkylationThioether (-S-R)Can enhance lipophilicity and lead to potent antimicrobial, anticancer, and antidepressant activities. The nature of the 'R' group is crucial. ijpcbs.com
AcylationThioester (-S-COR)Can serve as a prodrug, releasing the active thiol upon hydrolysis. May alter the pharmacokinetic profile.
Formation of Schiff Bases (at the 5-amino group)Imine (-N=CH-R)In conjunction with the 2-thiol, can lead to potent antimicrobial agents. uobaghdad.edu.iq
Conversion to Sulfinyl or SulfonylSulfoxide (-SO-R) or Sulfone (-SO2-R)Can increase polarity and potential for hydrogen bonding, leading to enhanced antiviral activity. mdpi.com

These findings underscore the versatility of the 2-thiol position as a point for chemical modification to optimize the desired pharmacological effect.

Role of the 1,3,4-Thiadiazole Core in Pharmacological Modulation

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, and its presence is fundamental to the biological activity of 5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol and its derivatives. mdpi.com This five-membered heterocyclic ring is not merely a linker but an active contributor to the pharmacological properties of the molecule.

The 1,3,4-thiadiazole nucleus is considered a bioisostere of other heterocyclic rings like pyrimidine (B1678525) and oxadiazole, which are found in many biologically active compounds. mdpi.com This bioisosteric relationship allows thiadiazole-containing molecules to interact with biological targets that recognize these other rings. The thiadiazole ring is also known for its metabolic stability and favorable pharmacokinetic profile. nih.gov

The arrangement of nitrogen and sulfur atoms in the 1,3,4-thiadiazole ring creates a unique electronic distribution, making it capable of participating in various non-covalent interactions, such as hydrogen bonding, and pi-pi stacking, with biological macromolecules. nih.gov The mesoionic character of the 1,3,4-thiadiazole ring is another important feature that allows these compounds to effectively cross cellular membranes and interact with biological targets. mdpi.com

The importance of the thiadiazole core has been demonstrated in studies where replacing it with an oxadiazole ring led to a significant decrease in biological activity. mdpi.com This highlights the specific role of the sulfur atom in the ring, which can influence the molecule's conformation and electronic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies on this compound derivatives are not extensively reported, QSAR analyses on related series of 1,3,4-thiadiazole compounds have provided valuable insights for the rational design of new and more potent analogs.

In a QSAR study on a series of antimicrobial 5-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives, it was found that the antimicrobial activity is correlated with the lipophilicity of the compounds. researchgate.net The study indicated that increasing the lipophilicity, for instance, by adding halogen or trifluoromethyl groups to the phenyl ring, generally leads to better antimicrobial activity.

Another 3D-QSAR study on fungicidal pyridazinone-substituted 1,3,4-thiadiazoles highlighted the importance of both steric and electronic fields in determining the biological activity. researchgate.net Such models can help in predicting the activity of new derivatives before their synthesis, thereby saving time and resources.

The general approach in QSAR modeling for this class of compounds involves the following steps:

Data Collection: A series of compounds with their corresponding biological activities (e.g., MIC, IC50) is compiled.

Descriptor Calculation: Various molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each compound.

Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

For the this compound series, a QSAR model could potentially elucidate the precise influence of the ethyl group and guide the selection of optimal substituents on the phenyl ring and at the 2-thiol position to maximize a desired biological activity.

Derivatization Strategies and Synthesis of Analogues of 5 4 Ethylphenyl Amino 1,3,4 Thiadiazole 2 Thiol

Synthesis of Novel Heterocyclic Hybrids Incorporating the 1,3,4-Thiadiazole (B1197879) Moiety

A key strategy in medicinal chemistry involves the hybridization of two or more pharmacophores to create a single molecule with potentially synergistic or enhanced biological activity. The 5-arylamino-1,3,4-thiadiazole-2-thiol scaffold serves as a valuable building block for the synthesis of such novel heterocyclic hybrids.

One notable approach involves utilizing the thiol group as a nucleophile to link the 1,3,4-thiadiazole core to other heterocyclic systems. For instance, a study on the synthesis of complex heterocyclic systems used 4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol as a key intermediate. icatt.org.ua This intermediate was synthesized and subsequently reacted with sodium monochloroacetate to introduce a carboxylic acid functionality, which can be further modified. icatt.org.ua This demonstrates a pathway where the thiol group of a 5-phenylamino-1,3,4-thiadiazole-2-thiol analogue is used to build a larger, more complex heterocyclic structure incorporating a 1,2,4-triazole (B32235) ring.

Another strategy focuses on creating bis-heterocyclic compounds. A series of 5-arylamino-1,3,4-thiadiazol-2-yl acetic acid esters have been synthesized as intermediates for the creation of new bis-heterocyclic molecules. farmaciajournal.com The synthesis involves the cyclization of corresponding thiosemicarbazides with concentrated sulfuric acid, followed by esterification. farmaciajournal.com These ester derivatives can then serve as precursors for coupling with other heterocyclic moieties.

The following table provides examples of synthesized heterocyclic hybrids based on the 5-arylamino-1,3,4-thiadiazole scaffold.

Starting MaterialReagents and ConditionsProductReference
4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol1) Sodium monochloroacetate, aqueous medium2) Ethanoic acid2-((4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid icatt.org.ua
5-Arylamino-1,3,4-thiadiazol-2-yl acetamides20% Hydrochloric acid (reflux), then esterification with alcohol and sulfuric acid5-Arylamino-1,3,4-thiadiazol-2-yl acetic acid esters farmaciajournal.com

Design and Synthesis of Bioisosteric Analogues with Enhanced Potency

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties. The 1,3,4-thiadiazole ring itself is considered a bioisostere of pyrimidine (B1678525) and pyridazine (B1198779) rings, which are components of many biologically important molecules. nih.gov

In the context of 5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol, bioisosteric modifications can be envisioned at several positions. For the 4-ethylphenyl moiety, replacements could include other alkyl groups, alkoxy groups, or halogens to explore the impact of steric and electronic effects on activity. The secondary amino linker could be replaced with an ether, thioether, or a methylene (B1212753) bridge to alter the flexibility and hydrogen bonding capacity of the molecule.

While specific studies on the bioisosteric replacement for this compound are not prevalent, research on related 5-aryl-1,3,4-thiadiazole derivatives provides insights. For example, a study on new 5-aryl-1,3,4-thiadiazole-based anticancer agents explored the effects of substituting a phenyl ring with a chlorine atom, which is known to boost cytotoxic activity. nih.gov Another study investigated the bioisosteric replacement of a substituted acetylpiperazine fragment with an aryl aminothiazole moiety, leading to compounds with notable antiproliferative activity. nih.gov

The synthesis of such analogues often follows established routes for 1,3,4-thiadiazole formation, such as the cyclization of thiosemicarbazides. farmaciajournal.com The variation in the final product is achieved by using appropriately substituted starting materials.

The table below illustrates examples of bioisosteric replacements in related 5-substituted-1,3,4-thiadiazole compounds and their observed effects.

Original MoietyBioisosteric ReplacementRationale/Observed EffectReference
Phenyl group4-Chlorophenyl groupThe electron-withdrawing chlorine atom was reported to boost cytotoxic activity. nih.gov
Substituted acetylpiperazineAryl aminothiazoleTo explore different heterocyclic side chains for enhanced antiproliferative activity. nih.gov

Chemoinformatics-Guided Library Design and Combinatorial Synthesis

Modern drug discovery often employs computational tools to guide the design and synthesis of compound libraries with a higher probability of containing active molecules. Chemoinformatics plays a crucial role in this process by enabling the virtual screening of large compound databases, predicting physicochemical and pharmacokinetic properties, and identifying promising scaffolds for synthesis.

For a molecule like this compound, a chemoinformatics-guided approach would involve several steps. Initially, a virtual library of analogues could be generated by systematically modifying the substituents on the phenyl ring, the amino linker, and the thiol group. These virtual compounds would then be subjected to in silico screening against a specific biological target. Molecular docking studies, a key chemoinformatic tool, can predict the binding affinity and mode of interaction of the designed analogues with the target protein, helping to prioritize compounds for synthesis.

While a specific chemoinformatics-guided library design for this compound has not been detailed in the literature, the principles are widely applied to the broader class of 1,3,4-thiadiazoles. For instance, molecular docking has been used to evaluate the potential of newly synthesized 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives as anticancer agents. dovepress.com

Combinatorial synthesis is a powerful technique for the rapid generation of large and diverse chemical libraries. Solid-phase synthesis is particularly well-suited for combinatorial approaches. Although not specifically reported for the target compound, solid-phase synthesis methods have been developed for 1,3,4-thiadiazole derivatives, which could be adapted for the combinatorial synthesis of a library of this compound analogues.

The following table outlines a conceptual workflow for a chemoinformatics-guided library design and synthesis for analogues of the target compound.

StepDescriptionTools/Techniques
1. Scaffold SelectionThe 5-arylamino-1,3,4-thiadiazole-2-thiol core is chosen as the starting point.Chemical knowledge, literature review.
2. Virtual Library GenerationIn silico enumeration of analogues by varying substituents at key positions (e.g., R-group on the phenyl ring).Molecular modeling software.
3. Property FilteringFiltering the virtual library based on drug-likeness criteria (e.g., Lipinski's rule of five) and predicted ADMET properties.Chemoinformatics software (e.g., MOE, Schrödinger Suite).
4. Virtual ScreeningDocking the filtered library against a biological target to predict binding affinities and poses.Docking software (e.g., AutoDock, Glide).
5. Prioritization and SynthesisSelecting the most promising candidates for chemical synthesis, potentially using combinatorial methods.Organic synthesis techniques (solution-phase or solid-phase).

Coordination Chemistry and Material Science Applications of 5 4 Ethylphenyl Amino 1,3,4 Thiadiazole 2 Thiol

Ligand Properties and Formation of Metal Complexes

No specific studies detailing the synthesis and characterization of metal complexes with 5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol as a ligand were identified. Research on analogous compounds suggests that the thiadiazole ring, with its nitrogen and sulfur atoms, provides multiple potential coordination sites. However, the specific binding modes, stability constants, and types of complexes formed with this particular ligand have not been documented.

Spectroscopic and Structural Characterization of Metal Complexes

Without the successful synthesis and isolation of metal complexes of this compound, no spectroscopic or structural data (such as IR, NMR, UV-Vis, or X-ray crystallography) are available.

Potential in Electrochemical Sensor Development and Applications

Application in Corrosion Inhibition Studies for Various Metals

While numerous 1,3,4-thiadiazole (B1197879) derivatives are effective corrosion inhibitors due to their ability to adsorb onto metal surfaces, specific studies quantifying the corrosion inhibition efficiency, adsorption isotherms, or mechanism of action for this compound on any metal are absent from the available literature.

Further experimental research is required to elucidate the properties and potential applications of this compound in the fields of coordination chemistry and material science.

Future Research Directions and Unexplored Avenues for 5 4 Ethylphenyl Amino 1,3,4 Thiadiazole 2 Thiol

Advanced Mechanistic Investigations at the Molecular Level

A fundamental understanding of how 5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol interacts with biological systems is crucial for its development as a therapeutic agent. Future research should pivot towards detailed mechanistic studies to elucidate its precise mode of action. The 1,3,4-thiadiazole (B1197879) nucleus is known to interact with various biological targets, and identifying the specific pathways modulated by this particular derivative is a priority. tandfonline.com

Techniques such as molecular docking could be employed to predict the binding affinity and interaction patterns of the compound with a range of potential protein targets. biointerfaceresearch.commdpi.comuowasit.edu.iq For instance, given that many 1,3,4-thiadiazole derivatives exhibit anticancer properties, docking studies against key enzymes in cancer progression, such as tyrosine kinases, topoisomerases, or dihydrofolate reductase, could reveal potential mechanisms. bepls.comnih.govnih.gov In silico studies have been successfully used to screen 1,3,4-thiadiazole derivatives against targets like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is pivotal in tumor angiogenesis. mdpi.comnih.govresearchgate.net

Furthermore, investigating its role as an enzyme inhibitor is a promising avenue. For example, some 2-amino-1,3,4-thiadiazole (B1665364) derivatives are known to inhibit inosine (B1671953) 5'-phosphate (IMP) dehydrogenase, a key enzyme in purine (B94841) biosynthesis. nih.gov Determining if this compound or its metabolites share this activity could provide a clear mechanistic pathway.

Table 1: Prospective Molecular Targets for Mechanistic Studies

Potential Molecular Target Rationale for Investigation Proposed Investigational Techniques
Tyrosine Kinases (e.g., EGFR, Abl) Many heterocyclic compounds, including thiadiazoles, are known kinase inhibitors. nih.gov Molecular Docking, In Vitro Kinase Assays, Western Blotting. mdpi.com
Topoisomerases Interference with DNA replication is a common anticancer mechanism. bepls.com DNA Relaxation Assays, Molecular Modeling.
Dihydrofolate Reductase (DHFR) A validated target for antimicrobial and anticancer therapies. nih.gov Enzyme Inhibition Assays, Crystallography.
Carbonic Anhydrase The 5-amino-1,3,4-thiadiazole-2-thiol (B144363) scaffold is a known inhibitor of this enzyme family. drugbank.com Enzyme Inhibition Assays, Thermal Shift Assays.
IMP Dehydrogenase A known target for other 2-amino-1,3,4-thiadiazole compounds. nih.gov Enzymatic Assays, Metabolomic Analysis.

Exploration of Novel Therapeutic Areas in Pre-clinical Research

The broad spectrum of biological activities associated with the 1,3,4-thiadiazole scaffold suggests that this compound could have applications in various therapeutic areas beyond its initial screening hits. bepls.comtandfonline.comijresm.comresearchgate.net A systematic preclinical evaluation against a diverse panel of diseases is a logical next step.

Given that numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity, this is a primary area for exploration. tandfonline.comnih.govresearchgate.netnih.gov Preclinical research should involve screening the compound against a panel of human cancer cell lines, including those from breast, lung, colon, and prostate cancers, as these have shown sensitivity to other thiadiazole derivatives. bepls.comnih.gov Further in vivo studies in animal models would be necessary to evaluate efficacy and tumor growth inhibition. mdpi.com

Another significant area of interest is in antimicrobial research. ijresm.comnih.govsoeagra.com The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. wisdomlib.orgresearchgate.net this compound should be tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.govwisdomlib.org The 2-amino-1,3,4-thiadiazole moiety is considered a promising scaffold for developing novel antimicrobial drugs. researchgate.netnih.gov

Other potential therapeutic applications to investigate, based on the activities of related compounds, include anti-inflammatory, anticonvulsant, and antiviral properties. bepls.comresearchgate.netproquest.com

Application of Green Chemistry Principles in Synthetic Methodologies

The synthesis of this compound and its future analogues should align with the principles of green chemistry to ensure sustainability and reduce environmental impact. Traditional synthetic methods often involve hazardous reagents, harsh reaction conditions, and generate significant chemical waste.

Microwave-assisted synthesis is a particularly promising green technique for the preparation of 1,3,4-thiadiazole derivatives. proquest.comnih.govnih.govtandfonline.com This method often leads to shorter reaction times, higher yields, and can sometimes be performed in the absence of a solvent. rsc.org Research into optimizing a microwave-assisted protocol for the synthesis of this specific compound could significantly improve its production efficiency. aip.org

Other green chemistry approaches to explore include the use of ultrasonication, solvent-free reactions, and the development of catalytic methods that avoid the use of stoichiometric and often toxic reagents. researchgate.netnanobioletters.com For instance, the use of catalysts like ferric chloride (FeCl3) under microwave and ultrasound irradiation in water has been reported for the synthesis of 1,3,4-thiadiazoles. tandfonline.com

Table 2: Comparison of Synthetic Methodologies

Synthetic Method Traditional Approach Green Chemistry Approach Potential Advantages of Green Method
Energy Source Conventional heating (oil bath, heating mantle) Microwave irradiation nih.gov, Ultrasonication nanobioletters.com Rapid heating, reduced reaction times, energy efficiency.
Solvent Often uses volatile organic compounds (VOCs) Solvent-free conditions rsc.org, water, or green solvents Reduced environmental pollution and health hazards.
Catalyst/Reagent Use of stoichiometric toxic reagents (e.g., strong acids/bases) Heterogeneous catalysts, biocatalysts Easier separation, reusability, reduced waste.
Yield & Purity Variable, may require extensive purification Often higher yields and improved purity proquest.com Reduced downstream processing and waste generation.

Development of Advanced Delivery Systems for In Vitro Studies (e.g., Nanoparticles)

The therapeutic efficacy of a compound is not solely dependent on its intrinsic activity but also on its ability to reach the target site in a sufficient concentration. Many promising compounds fail due to poor solubility, low bioavailability, or off-target toxicity. The development of advanced drug delivery systems for this compound could overcome these hurdles, even at the in vitro stage, by improving its solubility and cellular uptake.

Nanoparticle-based drug delivery systems offer a versatile platform for this purpose. nih.govnih.gov Encapsulating the compound within polymeric nanoparticles, liposomes, or inorganic nanoparticles could enhance its aqueous solubility and stability. nih.gov Furthermore, the surface of these nanoparticles can be functionalized to achieve targeted delivery to specific cells or tissues, which is particularly relevant for cancer therapy.

For in vitro studies, using a nanoparticle formulation can ensure a more consistent and reproducible delivery of the compound to cultured cells, potentially leading to more accurate assessments of its biological activity. This is especially important for hydrophobic compounds that may precipitate in aqueous cell culture media.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. mdpi.com These computational tools can be applied to the future development of this compound and its analogues in several ways.

Furthermore, ML models can be trained on existing structure-activity relationship (SAR) data for 1,3,4-thiadiazole compounds to predict the biological activity of novel, unsynthesized derivatives. This can guide the design of new analogues of this compound with improved potency and selectivity. Predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can also be developed to filter out compounds with unfavorable pharmacokinetic profiles early in the discovery process. biointerfaceresearch.commdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol, and how are intermediates validated?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, intermediates like 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol are prepared by reacting thiol derivatives with sodium monochloroacetate in aqueous media, followed by acidification . Validation involves elemental analysis , IR spectroscopy (to confirm thiol and thiadiazole functional groups), and 1H-NMR (to verify aromatic protons and substituent positions) .
Key Reaction Steps Conditions Validation Techniques
CyclocondensationAqueous NaOH, 80°CIR (ν~S-H~: 2550–2650 cm⁻¹)
Nucleophilic substitutionEthanol reflux1H-NMR (δ~7.2–7.4 ppm for aromatic protons)

Q. How are purity and structural integrity ensured during synthesis?

  • Methodological Answer : Purity is confirmed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . Structural integrity is validated using mass spectrometry (MS) (e.g., EI-MS at 70 eV for molecular ion peaks) and elemental analysis (C, H, N, S percentages within ±0.4% of theoretical values) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for thiadiazole-thiol derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism (e.g., thione-thiol equilibrium) or solvent effects. For example, DMSO-d₆ in 1H-NMR may stabilize thiol tautomers, while CDCl₃ favors thione forms. Multi-technique validation (e.g., combining IR, ¹³C-NMR, and X-ray crystallography) is critical .

Q. How can reaction yields be optimized for S-alkyl derivatives of this compound?

  • Methodological Answer : Yield optimization involves:

  • Catalyst screening : Use of triethylamine or DMF to enhance nucleophilicity .

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of thiol intermediates .

  • Temperature control : Reflux conditions (90°C with POCl₃) increase cyclization efficiency .

    Parameter Optimal Condition Yield Improvement
    CatalystTriethylamine+15–20%
    SolventDMF+25%

Q. What computational methods predict the biological activity of thiadiazole-thiol derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) is used to simulate interactions with target proteins (e.g., bacterial enzymes or cancer biomarkers). Key steps:

Protein preparation : Retrieve 3D structures from PDB (e.g., 1T4G for Mycobacterium tuberculosis enoyl-ACP reductase).

Ligand preparation : Optimize geometry of thiadiazole derivatives using Gaussian09 at B3LYP/6-31G* level.

Docking validation : Compare binding energies (ΔG) with known inhibitors .

Compound Binding Energy (kcal/mol) Target Protein
Derivative 4a-8.9 ± 0.3PDB: 1T4G
Derivative 7a-9.2 ± 0.2PDB: 3ERT

Experimental Design & Data Analysis

Q. How to design a factorial experiment for evaluating substituent effects on bioactivity?

  • Methodological Answer : Use a 2³ factorial design to test three variables:

  • Factor A : Substituent position (para vs. meta).
  • Factor B : Electron-withdrawing groups (e.g., -NO₂, -Cl).
  • Factor C : Solvent polarity (ethanol vs. DMSO).
    • Response variables : MIC (minimum inhibitory concentration), IC₅₀ (cytotoxicity).
    • Statistical analysis : ANOVA to identify significant interactions (p < 0.05) .

Q. How to address low reproducibility in thiadiazole-thiol synthesis?

  • Methodological Answer : Common issues:

  • Moisture sensitivity : Use anhydrous solvents and Schlenk-line techniques.
  • Byproduct formation : Monitor reactions via TLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of thiol to alkylating agent) .

Critical Research Gaps

Q. What mechanistic insights are lacking in the thiol-disulfide exchange reactions of this compound?

  • Research Gap : Limited data on kinetics (e.g., rate constants for disulfide formation) and redox stability under physiological conditions.
  • Proposed Methodology : Use cyclic voltammetry to study redox potentials and LC-MS to track intermediate species .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol
Reactant of Route 2
Reactant of Route 2
5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.